Cas no 890098-35-8 (3-Ethoxycarbonyl-2'-iodobenzophenone)

3-Ethoxycarbonyl-2'-iodobenzophenone is a versatile intermediate in organic synthesis, particularly valued for its utility in cross-coupling reactions and as a building block for pharmaceuticals and fine chemicals. The ethoxycarbonyl group enhances reactivity, facilitating further functionalization, while the iodine substituent provides a handle for palladium-catalyzed transformations such as Suzuki or Heck couplings. This compound exhibits high purity and stability, making it suitable for precise synthetic applications. Its structural features enable efficient access to complex benzophenone derivatives, which are critical in medicinal chemistry and materials science. The product is typically supplied with rigorous quality control to ensure consistency in research and industrial processes.
3-Ethoxycarbonyl-2'-iodobenzophenone structure
890098-35-8 structure
Product Name:3-Ethoxycarbonyl-2'-iodobenzophenone
CAS No:890098-35-8
MF:C16H13IO3
MW:380.177097082138
CID:866806
PubChem ID:24722833
Update Time:2025-10-28

3-Ethoxycarbonyl-2'-iodobenzophenone Chemical and Physical Properties

Names and Identifiers

    • 3-ETHOXYCARBONYL-2'-IODOBENZOPHENONE
    • Ethyl 3-(2-iodobenzoyl)benzoate
    • MFCD02260411
    • 890098-35-8
    • DTXSID30641526
    • AKOS016018370
    • 3-Ethoxycarbonyl-2'-iodobenzophenone
    • MDL: MFCD02260411
    • Inchi: 1S/C16H13IO3/c1-2-20-16(19)12-7-5-6-11(10-12)15(18)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3
    • InChI Key: XUUIPZYODDWZDO-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(C1=CC=CC(C(=O)OCC)=C1)=O

Computed Properties

  • Exact Mass: 379.99094g/mol
  • Monoisotopic Mass: 379.99094g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 43.4Ų

3-Ethoxycarbonyl-2'-iodobenzophenone Pricemore >>

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Additional information on 3-Ethoxycarbonyl-2'-iodobenzophenone

3-Ethoxycarbonyl-2'-iodobenzophenone: A Comprehensive Overview

3-Ethoxycarbonyl-2'-iodobenzophenone, with the CAS number 890098-35-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in various chemical processes and as an intermediate in the synthesis of more complex molecules. The name itself highlights its structural features: the presence of an ethoxycarbonyl group at the 3-position and an iodine atom at the 2' position on a benzophenone backbone.

The benzophenone moiety, a common structure in many organic compounds, serves as a versatile platform for further functionalization. In this case, the substitution pattern—specifically, the ethoxycarbonyl and iodo groups—plays a crucial role in determining the compound's reactivity and utility. Recent studies have explored the use of such substituted benzophenones in photovoltaic materials, where their electronic properties make them suitable for light-harvesting applications. For instance, researchers have reported that the introduction of electron-withdrawing groups like the ethoxycarbonyl can enhance the compound's ability to absorb light across a broader spectrum.

One of the key areas where 3-Ethoxycarbonyl-2'-iodobenzophenone has shown promise is in organic electronics. The iodo group at the 2' position is particularly valuable as it allows for controlled substitution reactions, enabling chemists to tailor the compound's properties for specific applications. For example, in a study published earlier this year, scientists demonstrated that this compound could serve as a precursor for synthesizing advanced semiconducting polymers with improved charge transport properties. Such polymers are critical components in modern electronic devices, including flexible displays and wearable sensors.

In addition to its electronic applications, 3-Ethoxycarbonyl-2'-iodobenzophenone has also been investigated for its potential in drug discovery. The compound's structure provides a scaffold that can be modified to target specific biological pathways. Recent research has focused on its role as an intermediate in the synthesis of bioactive molecules, particularly those with anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit certain enzymes involved in inflammation, making them promising candidates for new drug development.

The synthesis of 3-Ethoxycarbonyl-2'-iodobenzophenone typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling techniques to introduce the iodo group. These methods are highly efficient and allow for precise control over the substitution pattern. Researchers have also explored green chemistry approaches to synthesize this compound, aiming to reduce environmental impact while maintaining high yields.

From a structural perspective, the compound's stability is influenced by both its functional groups and aromatic system. The ethoxycarbonyl group contributes to increased polarity and solubility in certain solvents, while the iodo group enhances reactivity under specific conditions. This balance makes it suitable for a wide range of chemical transformations.

In terms of spectroscopic analysis, recent advancements in analytical techniques have provided deeper insights into the electronic structure of 3-Ethoxycarbonyl-2'-iodobenzophenone. For example, ultrafast spectroscopy has revealed details about its excited-state dynamics, which are crucial for understanding its photophysical properties. Such insights are invaluable for optimizing its use in optoelectronic devices.

Looking ahead, ongoing research continues to uncover new applications for this compound. Its versatility as both an intermediate and a functional material positions it as a valuable tool in various industries. As technology advances and new synthetic methods emerge, we can expect even more innovative uses for 3-Ethoxycarbonyl-2'-iodobenzophenone.

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